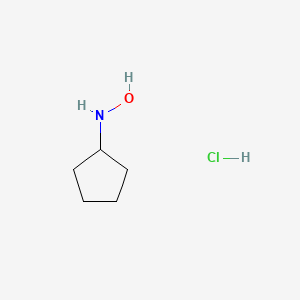

Chlorhydrate de N-cyclopentylhydroxylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-cyclopentylhydroxylamine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. It is a white crystalline solid with the molecular formula C5H12ClNO and a molecular weight of 137.61 g/mol . This compound is known for its stability and solubility in water, making it suitable for various chemical reactions and applications.

Applications De Recherche Scientifique

N-cyclopentylhydroxylamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydroxylamine derivatives.

Biology: It is studied for its potential as an enzyme inhibitor and its role in biochemical pathways.

Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentylhydroxylamine hydrochloride typically involves the reduction of cyclopentanone oxime using hydrogen in the presence of a palladium catalyst. This reaction is carried out under mild conditions to ensure high yield and purity . Another method involves the reaction of cyclopentylamine with hydroxylamine hydrochloride in an aqueous medium, followed by crystallization to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of N-cyclopentylhydroxylamine hydrochloride often employs large-scale hydrogenation processes using specialized reactors. The use of palladium on carbon as a catalyst is common due to its efficiency and reusability . The reaction conditions are optimized to maximize yield and minimize by-products, ensuring the compound’s high purity for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

N-cyclopentylhydroxylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-cyclopentyl nitroso compounds.

Reduction: It can be reduced to cyclopentylamine.

Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed

Oxidation: N-cyclopentyl nitroso compounds.

Reduction: Cyclopentylamine.

Substitution: Various N-substituted cyclopentyl derivatives.

Mécanisme D'action

The mechanism by which N-cyclopentylhydroxylamine hydrochloride exerts its effects involves its interaction with specific molecular targets. It acts as a nucleophile, participating in various biochemical reactions. Its hydroxylamine group can form covalent bonds with electrophilic centers in enzymes, leading to inhibition or modification of enzyme activity . This interaction is crucial in its potential therapeutic applications, where it can modulate biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-cyclohexylhydroxylamine hydrochloride: Similar in structure but with a cyclohexyl group instead of a cyclopentyl group.

N-phenylhydroxylamine: Contains a phenyl group, differing significantly in its chemical properties and applications.

O-tert-butylhydroxylamine hydrochloride: Features a tert-butyl group, used in different industrial applications.

Uniqueness

N-cyclopentylhydroxylamine hydrochloride is unique due to its specific cyclopentyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in certain synthetic applications and research areas where other hydroxylamine derivatives may not be as effective .

Activité Biologique

N-Cyclopentylhydroxylamine hydrochloride is a compound with significant biological activity, particularly in the context of inflammatory diseases and enzyme inhibition. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

N-Cyclopentylhydroxylamine hydrochloride is synthesized through the reaction of cyclopentylamine with hydroxylamine in the presence of hydrochloric acid. The resulting compound is a hydrochloride salt that enhances its solubility and stability in biological systems. The molecular formula for N-cyclopentylhydroxylamine hydrochloride is C5H12ClN2O with a molecular weight of 150.62 g/mol.

The primary biological activity of N-cyclopentylhydroxylamine hydrochloride involves the inhibition of lipoxygenase (LOX), an enzyme that catalyzes the oxidation of arachidonic acid to leukotrienes, which are mediators of inflammation. By inhibiting LOX, this compound may reduce the synthesis of pro-inflammatory leukotrienes, making it a potential therapeutic agent for conditions such as asthma, rheumatoid arthritis, and other inflammatory disorders .

Inhibition of Lipoxygenase

Research indicates that N-cyclopentylhydroxylamine hydrochloride exhibits effective inhibition against various lipoxygenase isoforms. In vitro studies have shown that it can significantly reduce leukotriene production in human immune cells, suggesting its potential utility in treating inflammatory diseases .

Case Studies and Research Findings

- Anti-inflammatory Effects : A study demonstrated that administration of N-cyclopentylhydroxylamine hydrochloride in animal models resulted in a marked decrease in inflammation markers and improved clinical symptoms associated with inflammatory diseases .

- Pharmacokinetics : The compound has shown favorable pharmacokinetic properties, including good oral bioavailability and rapid absorption, which enhance its potential for therapeutic application .

- Toxicity Profile : Toxicity studies indicate that N-cyclopentylhydroxylamine hydrochloride has a relatively low cytotoxicity profile, making it suitable for further development as a pharmaceutical agent .

Data Table: Biological Activity Summary

| Activity | Details |

|---|---|

| Lipoxygenase Inhibition | Significant reduction in leukotriene synthesis |

| Anti-inflammatory Effects | Decreased inflammation markers in animal models |

| Oral Bioavailability | High; rapid absorption observed |

| Cytotoxicity | Low cytotoxicity; safe for therapeutic use |

Propriétés

IUPAC Name |

N-cyclopentylhydroxylamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c7-6-5-3-1-2-4-5;/h5-7H,1-4H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYAXGCZWFLHHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.